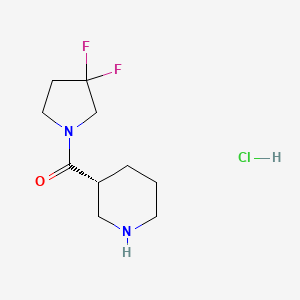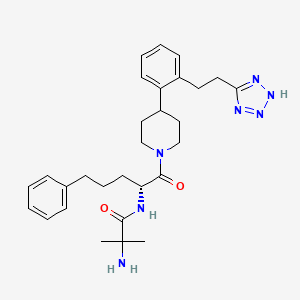
(R)-(3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluoropyrrolidine ring and a piperidine ring, which are connected via a methanone group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoropyrrolidine Ring: This step involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions to introduce the difluoro groups.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through cyclization reactions involving amines and aldehydes or ketones.
Coupling of the Rings: The difluoropyrrolidine and piperidine rings are then coupled using a methanone linker. This step may involve the use of coupling reagents such as carbodiimides or phosphonium salts.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are used to obtain the final product in high purity.
化学反応の分析
Types of Reactions
®-(3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
®-(3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of ®-(3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine and piperidine rings play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
特性
分子式 |
C10H17ClF2N2O |
|---|---|
分子量 |
254.70 g/mol |
IUPAC名 |
(3,3-difluoropyrrolidin-1-yl)-[(3R)-piperidin-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H16F2N2O.ClH/c11-10(12)3-5-14(7-10)9(15)8-2-1-4-13-6-8;/h8,13H,1-7H2;1H/t8-;/m1./s1 |
InChIキー |
QSJBKEYILWTKIX-DDWIOCJRSA-N |
異性体SMILES |
C1C[C@H](CNC1)C(=O)N2CCC(C2)(F)F.Cl |
正規SMILES |
C1CC(CNC1)C(=O)N2CCC(C2)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)
![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)

![(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B12083596.png)
![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)



